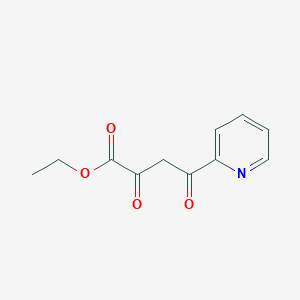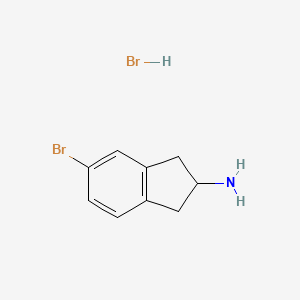
5-溴-2,3-二氢-1H-茚-2-胺盐酸盐
描述
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (5-Bromo-2,3-dihydro-1H-inden-2-amine HBr) is an organic compound with a molecular formula of C9H10Br2N. It is a white, crystalline solid that is soluble in water and polar organic solvents. 5-Bromo-2,3-dihydro-1H-inden-2-amine HBr is widely used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
科学研究应用
生物胺和食品安全
生物胺,包括结构类似于5-溴-2,3-二氢-1H-茚-2-胺盐酸盐的化合物,对食品安全和质量起着重要作用。这些非挥发性胺是通过氨基酸脱羧形成的,对于确定鱼类产品的安全性和质量至关重要。组胺、尸胺和腐胺尤为重要,其中组胺与秋刀鱼中毒有关。了解这些胺之间的关系可以解释这种中毒的机制,并确保鱼类产品的安全(Bulushi et al., 2009)。
用于降解有害化合物的先进氧化过程
氮含化合物(如胺类)的降解由于其对传统过程的抵抗而具有挑战性。先进氧化过程(AOPs)已经证明在矿化这些化合物方面具有有效性,改善了水和废水的整体处理方案。这些过程对于处理低浓度污染物尤为重要,这与结构类似于5-溴-2,3-二氢-1H-茚-2-胺盐酸盐的化合物相关(Bhat & Gogate, 2021)。
用于生物分子固定化的化学反应性表面
制备化学反应性表面(如含有类似于5-溴-2,3-二氢-1H-茚-2-胺盐酸盐的胺基团的表面)对于共价固定生物分子至关重要。这些表面在生物界面应用中具有广泛应用,包括细胞定居和生物活性分子的附着。这些表面的老化,导致胺基团的消失,在其应用中是一个重要考虑因素(Siow et al., 2006)。
5-羟色胺受体和精神障碍
5-羟色胺(5-HT)及其受体的作用,可能与类似于5-溴-2,3-二氢-1H-茚-2-胺盐酸盐的化合物有关,对于理解精神障碍和情绪稳定剂的作用机制至关重要。5-HT受体的多样性在神经系统中产生各种效应,有助于情绪障碍及其治疗的复杂性(Peroutka, 1994)。
水中胺类对二氧化碳的捕获
计算建模和模拟研究侧重于二氧化碳与水中胺类之间的相互作用,这些胺类与5-溴-2,3-二氢-1H-茚-2-胺盐酸盐结构类似。这些研究对于理解二氧化碳捕获的机制和设计更有效的环境管理剂至关重要。高水平的量子化学方法提供了对反应和碳捕获技术潜在改进的见解(Yang et al., 2017)。
属性
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNGAALXGMXZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479855 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide | |
CAS RN |
321352-52-7 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

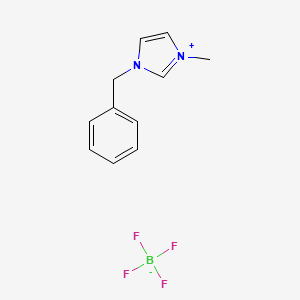
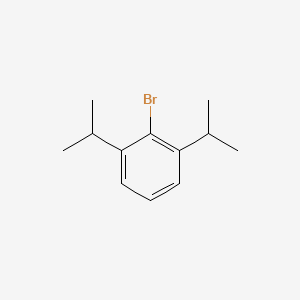
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
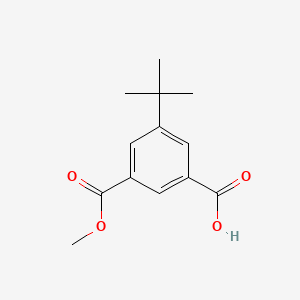
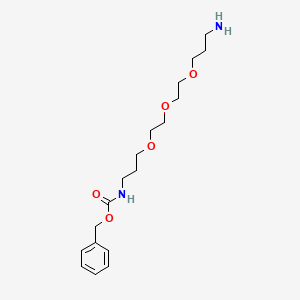
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
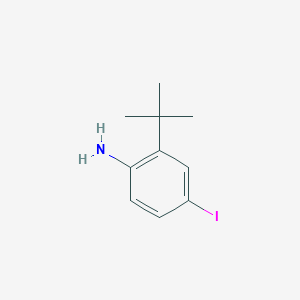
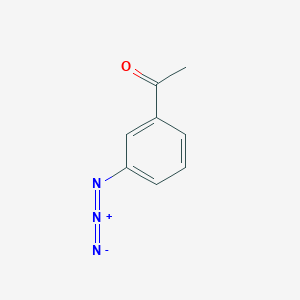
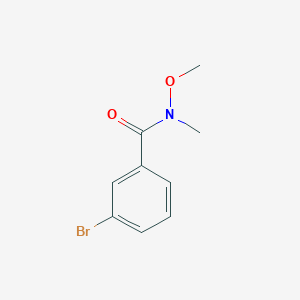

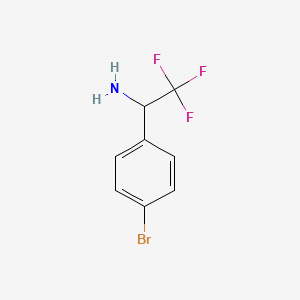
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
